
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as FMF-04-159-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the pyranone family and has been shown to exhibit various biochemical and physiological effects. In
作用机制
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide inhibits the activity of the 19S regulatory particle of the proteasome by binding to a specific subunit called Rpn13. Rpn13 is responsible for recognizing ubiquitinated proteins and delivering them to the proteasome for degradation. This compound binds to Rpn13 and prevents it from binding to ubiquitinated proteins, leading to the accumulation of ubiquitinated proteins and inhibition of proteasome activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its role as a tool compound for studying the UPS, this compound has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and chemokines in macrophages, which are immune cells that play a key role in inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of the 19S regulatory particle of the proteasome and does not inhibit other proteasome subunits. It is also cell-permeable and can be used in live-cell imaging experiments. However, this compound has some limitations. It has a relatively short half-life in cells and needs to be administered frequently to maintain its inhibitory effect. It also has low solubility in aqueous solutions, which can affect its bioavailability.
未来方向
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One direction is to use this compound as a tool compound to study the role of the UPS in various cellular processes, such as protein quality control, DNA repair, and cell cycle regulation. Another direction is to explore the anti-inflammatory and anti-cancer effects of this compound in more detail. It may also be possible to optimize the synthesis method of this compound to improve its yield and purity. Overall, this compound has the potential to be a valuable tool compound for studying the UPS and a promising lead compound for the development of anti-inflammatory and anti-cancer drugs.
合成方法
The synthesis of N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide involves several steps. The starting material is 3-fluoro-4-methylbenzaldehyde, which undergoes a Knoevenagel condensation reaction with ethyl acetoacetate to form 3-fluoro-4-methylchalcone. This intermediate then undergoes a cyclization reaction with dimethylmalonate to form the pyranone ring. The resulting compound is then treated with ammonia to form this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been studied for its potential applications in scientific research. One of the main applications of this compound is its use as a tool compound to study the role of the ubiquitin-proteasome system (UPS) in various cellular processes. The UPS is a complex system that regulates the degradation of proteins in cells. This compound has been shown to inhibit the activity of the 19S regulatory particle of the proteasome, which is responsible for recognizing and binding to ubiquitinated proteins. This inhibition leads to the accumulation of ubiquitinated proteins and can be used to study the role of the UPS in various cellular processes.
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-8-4-5-11(7-12(8)16)17-15(19)14-9(2)6-13(18)20-10(14)3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVXPCYNUZJRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC(=O)C=C2C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
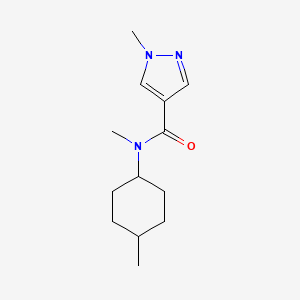
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
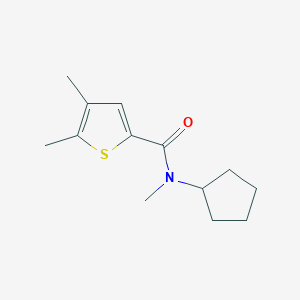
![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
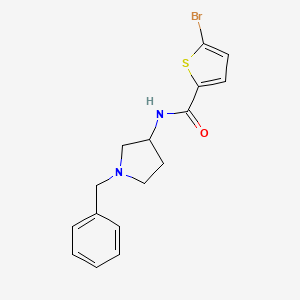
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
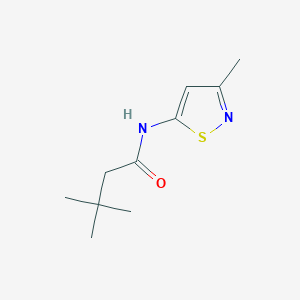
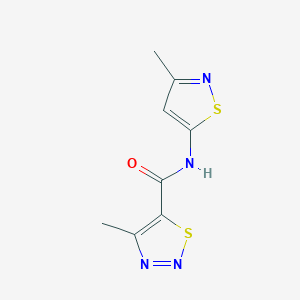
![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)
